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Compound of Interest

Compound Name: Aniline phosphate

Cat. No.: B1265953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of aniline
phosphate (C₆H₈N⁺·H₂PO₄⁻), also known as anilinium dihydrogen phosphate. The information

presented herein is crucial for understanding the solid-state properties of this compound, which

is of interest in materials science and pharmaceutical development due to its potential

applications in nonlinear optics and as a component in drug formulations.

Crystal Structure and Unit Cell Parameters
Aniline phosphate crystallizes in a triclinic system with the space group P-1.[1] This

centrosymmetric space group indicates that the crystal does not exhibit second-harmonic

generation (SHG), a property relevant for certain nonlinear optical applications. The

asymmetric unit of the crystal structure is notable for containing three symmetry-independent

formula units of anilinium dihydrogen phosphate (Z' = 3).[1][2]

The crystal structure is characterized by distinct organic and inorganic layers that alternate

along the b-axis. The inorganic layers are composed of deformed dihydrogen phosphate

(H₂PO₄⁻) tetrahedra, which assemble into infinite ladders through strong, short hydrogen

bonds. The organic layers consist of anilinium (C₆H₅NH₃⁺) cations.[1][2]

The unit cell parameters for aniline phosphate are summarized in the table below.
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Crystallographic Parameter Value

Crystal System Triclinic

Space Group P-1

a (Å) 8.793

b (Å) 10.426

c (Å) 14.147

α (°) 87.03

β (°) 74.94

γ (°) 84.25

Volume (Å³) 1244.54

Z 6

Intermolecular Interactions and Hydrogen Bonding
Network
The stability of the aniline phosphate crystal is predominantly dictated by an extensive

network of hydrogen bonds. The anilinium cations are anchored to the inorganic dihydrogen

phosphate ladders via four N-H···O crosslinks.[1][2] Notably, the anilinium cations themselves

are not directly hydrogen-bonded to one another.

Each -NH₃⁺ group of the anilinium cation participates in hydrogen bonding. Two of the

hydrogen atoms form one normal and one bifurcated N-H···O hydrogen bond with the P=O

oxygen atoms of two phosphate tetrahedra within the same chain. The third hydrogen atom of

the -NH₃⁺ group forms a hydrogen bond with the nearest oxygen atom of an adjacent

phosphate ladder.[1][2] This intricate hydrogen bonding scheme creates a robust three-

dimensional supramolecular architecture.

Key intermolecular interactions in aniline phosphate.

Experimental Protocols
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Synthesis and Crystallization
Single crystals of aniline phosphate can be grown using the slow evaporation solution

technique. The synthesis involves the reaction of aniline and orthophosphoric acid in a 1:1

molar ratio.

Materials:

Aniline (C₆H₅NH₂)

Orthophosphoric acid (H₃PO₄)

Ethanol

Double distilled water

Procedure:

Prepare a solution by dissolving equimolar amounts of aniline and orthophosphoric acid in a

solvent mixture of ethanol and double distilled water (1:1 volume ratio).

Stir the solution thoroughly to ensure complete dissolution and reaction.

Filter the resulting solution to remove any particulate impurities.

Transfer the filtered solution to a crystallization dish and cover it with a perforated lid to allow

for slow evaporation of the solvent at room temperature.

Monitor the crystallization dish over a period of several days to weeks for the formation of

single crystals.

Once crystals of suitable size and quality have formed, they can be harvested from the

solution.

Experimental workflow for aniline phosphate synthesis.

X-ray Diffraction Analysis
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The determination of the crystal structure of aniline phosphate is achieved through single-

crystal X-ray diffraction (XRD).

Data Collection:

A suitable single crystal is mounted on a goniometer head.

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic

radiation source (e.g., Mo Kα or Cu Kα).

Data is typically collected at a controlled temperature, often cooled to reduce thermal

vibrations and improve data quality.

A series of diffraction images are recorded as the crystal is rotated through a range of

angles.

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell dimensions and space

group.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined using full-matrix least-squares methods against the

experimental diffraction data. This process minimizes the difference between the observed

and calculated structure factors.

Hydrogen atoms are typically located from difference Fourier maps and are refined

isotropically or with a riding model.

Quantitative Data
While a comprehensive list of all bond lengths and angles is extensive due to the presence of

three independent formula units in the asymmetric unit, the following table summarizes the key

crystallographic data collection and refinement parameters.
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Parameter Value

Data Collection

Radiation Mo Kα

Wavelength (Å) 0.71073

Temperature (K) 150

Refinement

Refinement method Full-matrix least-squares on F²

R-factor (R1) Typically in the range of 0.04-0.06

Weighted R-factor (wR2) Typically in the range of 0.10-0.15

Goodness-of-fit (S) Typically close to 1.0

Note: Specific bond lengths and angles for the anilinium cation and dihydrogen phosphate

anion are consistent with those observed in other similar organic phosphate salts. For detailed

atomic coordinates, bond lengths, and angles, it is recommended to refer to the

Crystallographic Information File (CIF) associated with the primary research publication.

This technical guide provides a foundational understanding of the crystal structure of aniline
phosphate, offering valuable insights for researchers and professionals in related fields. The

detailed information on its structure, intermolecular interactions, and experimental protocols

serves as a critical resource for further investigation and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Crystal Structure of
Aniline Phosphate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265953#aniline-phosphate-crystal-structure-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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